
Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate is a cyclopropane derivative with a hydroxymethyl group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst to form the cyclopropane ring. Subsequent hydroxymethylation and esterification steps yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反応の分析
Types of Reactions
Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
Methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate: Unique due to its specific stereochemistry and functional groups.
Cyclopropane derivatives: Other cyclopropane compounds with different substituents.
Hydroxymethyl esters: Compounds with similar functional groups but different core structures.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring, hydroxymethyl group, and carboxylate ester. This combination imparts distinct chemical reactivity and potential for diverse applications.
特性
分子式 |
C6H10O3 |
|---|---|
分子量 |
130.14 g/mol |
IUPAC名 |
methyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)5-2-4(5)3-7/h4-5,7H,2-3H2,1H3/t4-,5-/m1/s1 |
InChIキー |
QMFFTUAKXYCOKM-RFZPGFLSSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@@H]1CO |
正規SMILES |
COC(=O)C1CC1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



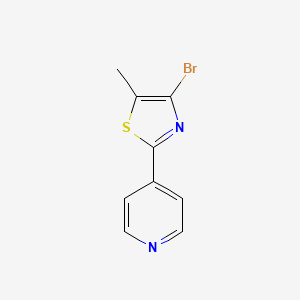

![Methyl 4-amino-7-bromopyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11762512.png)
![3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B11762519.png)
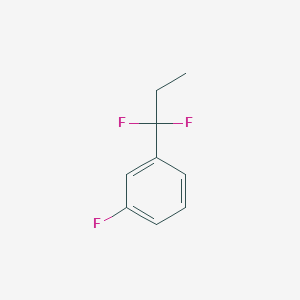


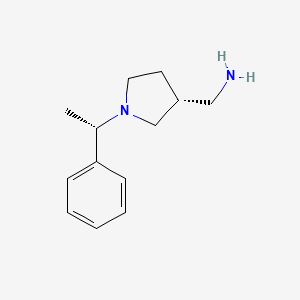
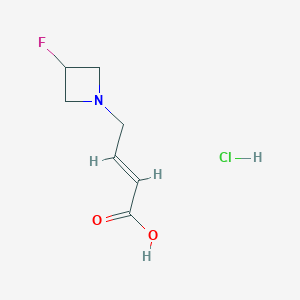

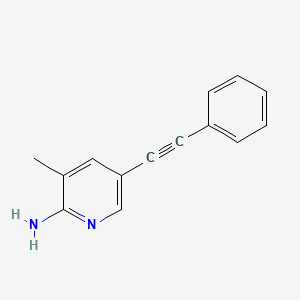
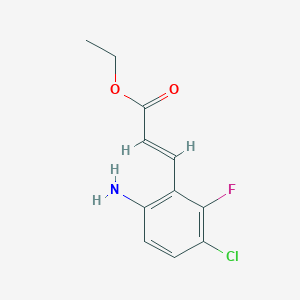
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
